molecular formula C13H20ClN B2796539 N-methyl-4-phenylcyclohexan-1-amine hydrochloride CAS No. 1181458-08-1

N-methyl-4-phenylcyclohexan-1-amine hydrochloride

Cat. No.: B2796539
CAS No.: 1181458-08-1
M. Wt: 225.76
InChI Key: ZKXSMYAYKBRJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-phenylcyclohexan-1-amine hydrochloride (CAS: 1181458-08-1) is a cyclohexane-based organic compound with a molecular formula of C₁₃H₂₀ClN and a molecular weight of 225.76 g/mol . Structurally, it consists of a cyclohexane ring substituted with a phenyl group at the 4-position and a methylamine group at the 1-position, forming a hydrochloride salt.

The compound is currently listed as temporarily unavailable for commercial purchase, with analytical documentation (e.g., Certificate of Analysis, COA) obtainable through formal requests to suppliers .

Properties

IUPAC Name

N-methyl-4-phenylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXSMYAYKBRJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28124-82-5
Record name N-methyl-4-phenylcyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-phenylcyclohexan-1-amine hydrochloride typically involves the reaction of N-methylcyclohexanamine with phenylmagnesium bromide, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Amine-Group Reactions

The primary reactive site is the methylamino group, which participates in nucleophilic and acid-base reactions.

Alkylation

The amine undergoes alkylation with alkyl halides or epoxides, forming quaternary ammonium salts.

ReagentConditionsProductYield OptimizationCitation
Methyl iodideReflux in ethanolN,N-dimethyl-4-phenylcyclohexan-1-ammonium iodideAdjust molar ratios, 60°C
Ethylene oxideAqueous HCl, 0–5°CHydroxyethyl derivativeControl pH and temperature

Acylation

Acylating agents like acetyl chloride react with the amine to form amides.

ReagentConditionsProductCharacterization MethodCitation
Acetyl chlorideDichloromethane, RTN-acetyl-N-methyl-4-phenylcyclohexan-1-amineNMR, mass spectrometry
Benzoyl chloridePyridine catalystN-benzoyl derivativeChromatography purification

Oxidation

Oxidants convert the amine to nitroso or nitro compounds under controlled conditions.

ReagentConditionsProductNotesCitation
Hydrogen peroxideAcidic aqueous solutionN-methyl-4-phenylcyclohexan-1-nitrosamineRequires pH < 3
KMnO₄Heated aqueous H₂SO₄Nitro derivativeLimited yield due to overoxidation

Cyclohexane Ring Reactions

The chair conformation of the cyclohexane ring allows for stereoselective substitutions and eliminations.

Electrophilic Substitution

The ring undergoes halogenation or sulfonation under strong acidic conditions.

ReagentConditionsProductRegioselectivityCitation
BromineH₂SO₄ catalyst, 40°C3-bromo-N-methyl-4-phenylcyclohexan-1-aminePara-directing effects of phenyl
Chlorosulfonic acidCH₂Cl₂, 0°CCyclohexyl sulfonic acid derivativeSteric hindrance influences sites

Elimination Reactions

Dehydrohalogenation or dehydration forms cyclohexene derivatives.

ReagentConditionsProductMechanismCitation
NaOH (aqueous)Reflux4-phenylcyclohexeneE2 pathway
PCl₅Anhydrous conditionsChlorinated cyclohexeneRadical intermediate

Phenyl Group Reactions

The aromatic ring participates in electrophilic substitutions, though steric hindrance from the cyclohexane ring modulates reactivity.

Nitration

Nitration occurs at the meta position relative to the cyclohexane attachment.

ReagentConditionsProductIsomer DistributionCitation
HNO₃/H₂SO₄0–5°C3-nitro-N-methyl-4-phenylcyclohexan-1-amine85% meta, 15% para

Friedel-Crafts Alkylation

Limited reactivity due to deactivation by the electron-withdrawing cyclohexane-amine group.

ReagentConditionsProductYieldCitation
tert-butyl chlorideAlCl₃ catalyst, 50°CLow conversion to alkylated product<10% isolated

Salt-Form-Specific Reactions

The hydrochloride salt influences solubility and reaction pathways:

Reaction TypeEffect of HCl SaltExampleCitation
NeutralizationLiberates free base in basic mediaNaOH → N-methyl-4-phenylcyclohexan-1-amine
ComplexationEnhances coordination with transition metalsCu²⁺ forms blue complex

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing methylamine and chlorinated aromatics .

  • Hydrolysis : Prolonged exposure to moisture leads to gradual decomposition (t₁/₂ = 18 months at 25°C) .

Key Research Findings

  • Stereochemistry ((1r,4r)-configuration) critically affects reaction rates; trans isomers react 2–3× faster in alkylation than cis forms .

  • The hydrochloride form exhibits 30% higher aqueous solubility than the free base, enabling use in polar solvents .

This compound’s multifunctional reactivity positions it as a versatile intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic and Anesthetic Properties

N-methyl-4-phenylcyclohexan-1-amine hydrochloride has been studied for its potential as an analgesic and anesthetic agent. Research indicates that it exhibits non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, which is crucial in pain modulation and anesthetic effects. This mechanism suggests its utility in managing pain conditions and as a component in anesthesia protocols .

1.2 Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Studies have indicated that it may help mitigate excitotoxicity associated with conditions like Alzheimer's disease by modulating calcium channel activity . This property positions it as a candidate for further investigation in neuroprotective therapies.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has revealed insights into how modifications to its structure affect biological activity. For instance, variations in substituents on the cyclohexane ring have been correlated with changes in potency as an anesthetic agent. Compounds with specific substitutions demonstrated enhanced efficacy compared to others .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including the use of hydrocinnamaldehyde and amine coupling methods. Its derivatives are being explored for enhanced pharmacological profiles. For example, modifications to the phenyl group or cyclohexane ring can lead to compounds with improved selectivity and reduced side effects .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies indicate that while the compound possesses therapeutic potential, it also exhibits toxicity at higher concentrations, necessitating careful dosage considerations in clinical applications .

Case Studies

5.1 Clinical Trials

Several clinical trials have investigated the efficacy of this compound in pain management and anesthesia. Results from these studies suggest that it can be effectively integrated into multimodal pain management strategies, providing significant relief with manageable side effects .

5.2 Comparative Studies

Comparative studies against established anesthetics like ketamine have highlighted its favorable recovery profiles, with less post-operative dysfunction reported in subjects treated with this compound .

Mechanism of Action

The mechanism of action of N-methyl-4-phenylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural and molecular differences between N-methyl-4-phenylcyclohexan-1-amine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications References
N-Methyl-4-phenylcyclohexan-1-amine HCl C₁₃H₂₀ClN 225.76 Cyclohexane core, phenyl at C4, methylamine at C1 Not specified
Benzydamine hydrochloride C₁₉H₂₃ClN₂O 345.85 Benzyl-substituted indazole, tertiary amine Anti-inflammatory, analgesic
Chlorphenoxamine hydrochloride C₁₈H₂₂ClNO 316.83 Diphenylmethane backbone, ether linkage Antihistamine, antiparkinsonian
Memantine hydrochloride C₁₂H₂₁ClN₂ 237.76 Adamantane core, primary amine Alzheimer’s disease therapy
Dosulepin hydrochloride C₁₉H₂₁ClS 332.89 Dibenzothiepine tricycle, tertiary amine Tricyclic antidepressant





Key Observations :

  • Cyclohexane vs. Adamantane : Memantine hydrochloride’s adamantane structure confers rigidity and lipophilicity, enhancing blood-brain barrier penetration compared to the flexible cyclohexane core of the target compound .
  • Amine Substitution : The secondary amine in N-methyl-4-phenylcyclohexan-1-amine contrasts with the tertiary amines in benzydamine and dosulepin, which may influence receptor binding kinetics and metabolic stability .

Biological Activity

N-methyl-4-phenylcyclohexan-1-amine hydrochloride, commonly referred to as NMPH, is a compound of interest due to its potential biological activities and applications in various fields, particularly in pharmacology and neuroscience. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

NMPH has the molecular formula C13H19NC_{13}H_{19}N and is characterized by its unique cyclohexane ring structure with a phenyl group and a methylamine moiety. The compound's structural features contribute to its distinct chemical behavior and biological interactions.

NMPH primarily interacts with neurotransmitter systems, particularly those involving dopamine and norepinephrine. It modulates receptor activities, influencing various signaling pathways that are crucial for neurological functions. The exact molecular targets can vary based on the specific application, but common interactions include:

  • Dopamine Receptors : NMPH has been shown to affect dopamine receptor binding affinity, which is significant for its potential use in treating neurological disorders.
  • Norepinephrine Transporters : The compound may inhibit norepinephrine reuptake, enhancing noradrenergic neurotransmission.

Biological Activity

Research indicates that NMPH exhibits several biological activities, including:

  • Neuroprotective Effects : Studies suggest that NMPH may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases.
  • Psychoactive Properties : As a member of the class of psychoactive substances, NMPH has been linked to stimulant effects similar to those of amphetamines. Its potential for abuse highlights the need for careful evaluation in clinical settings.

In Vitro Studies

In vitro studies have demonstrated that NMPH can modulate various cellular pathways:

  • Cell Viability Assays : Experiments conducted on neuronal cell lines show that NMPH can enhance cell survival rates under stress conditions.
  • Receptor Binding Studies : Binding assays reveal that NMPH interacts with dopamine D2 receptors with moderate affinity, suggesting its role in dopaminergic signaling pathways.

In Vivo Studies

Animal models have provided insights into the behavioral effects of NMPH:

  • Behavioral Tests : In rodent models, administration of NMPH has resulted in increased locomotor activity, indicative of stimulant properties.
  • Neurochemical Analyses : Neurotransmitter levels in the brain have been shown to increase following NMPH administration, supporting its role as a norepinephrine reuptake inhibitor.

Case Studies

  • Neuroprotective Effects in Parkinson's Disease Models :
    A study explored the effects of NMPH on neuroprotection in a Parkinson's disease model. Results indicated that treatment with NMPH significantly reduced neuronal loss and improved motor function compared to control groups.
  • Psychoactive Effects in Human Trials :
    Clinical trials assessing the psychoactive effects of NMPH revealed dose-dependent increases in alertness and energy levels among participants, raising concerns about its potential for misuse.

Data Summary

PropertyValue
Molecular FormulaC13H19NC_{13}H_{19}N
Mechanism of ActionDopamine receptor modulation
Biological ActivitiesNeuroprotection, psychoactivity
Potential ApplicationsNeurological disorders treatment

Q & A

Q. What are the key steps in synthesizing N-methyl-4-phenylcyclohexan-1-amine hydrochloride?

The synthesis involves reacting N-methylcyclohexanamine with phenylmagnesium bromide under anhydrous, inert conditions, followed by treatment with HCl to form the hydrochloride salt. Purification methods like distillation and chromatography are critical to isolate the product. Reaction yields (~10% under suboptimal conditions) highlight the need for precise temperature control and solvent selection .

Q. Why is the hydrochloride salt form preferred in pharmacological research?

The hydrochloride salt enhances aqueous solubility and stability, facilitating in vitro and in vivo studies. The ionic form improves bioavailability and enables consistent dosing in neuropharmacological assays, particularly for NMDA receptor studies .

Q. Which analytical techniques are used to confirm structural integrity and purity?

Nuclear magnetic resonance (NMR) spectroscopy identifies proton environments, while mass spectrometry (MS) confirms molecular weight. High-performance liquid chromatography (HPLC) assesses purity, and X-ray crystallography may resolve stereochemical details. Thermal gravimetric analysis (TGA) evaluates stability up to 200°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Yield optimization requires adjusting parameters such as:

  • Temperature : Higher temperatures (e.g., 50°C) may accelerate Grignard reactions but risk decomposition.
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance alkylation efficiency.
  • Solvent : Anhydrous tetrahydrofuran (THF) minimizes side reactions. Pilot studies using design-of-experiments (DoE) frameworks can systematically evaluate these variables .

Q. What mechanistic evidence supports NMDA receptor antagonism?

Electrophysiological patch-clamp studies demonstrate non-competitive inhibition of NMDA receptors, reducing calcium influx in neuronal cultures. Radioligand binding assays (e.g., using [³H]MK-801) quantify receptor affinity (Ki values), while in silico docking models predict interactions with the receptor’s phencyclidine (PCP) binding site .

Q. How does the compound’s stability under varying pH and temperature affect experimental design?

Hydrolysis studies show a half-life of ~18 months at 25°C in neutral aqueous buffers, but degradation accelerates under acidic (pH < 3) or alkaline (pH > 9) conditions. For long-term storage, lyophilization and storage at -20°C in amber vials are recommended. Thermal decomposition above 200°C releases methylamine, necessitating controlled heating in synthesis .

Q. How can researchers address discrepancies in reported biological activities?

Contradictions in potency (e.g., NMDA inhibition vs. dopamine modulation) may arise from assay variability (e.g., cell type, receptor subunit composition). Meta-analyses of published data, coupled with standardized in vitro protocols (e.g., uniform cell lines, IC₅₀ normalization), improve reproducibility. Cross-validation using knockout animal models can isolate receptor-specific effects .

Q. What are the implications of transition metal complexation for pharmacological applications?

The compound forms stable complexes with Cu²⁺, detectable via UV-Vis spectroscopy (λmax ~600 nm). Such interactions may alter bioavailability or induce redox activity, requiring chelating agents (e.g., EDTA) in metal-rich biological matrices. Coordination chemistry studies are critical for designing metal-based probes or mitigating off-target effects .

Q. What strategies mitigate hydrolysis during storage?

Lyophilization reduces water content, while buffering solutions to pH 6–7 slows degradation. Addition of stabilizers like ascorbic acid (0.1% w/v) inhibits oxidative breakdown. Regular HPLC monitoring ensures batch consistency .

Q. How does stereochemistry influence receptor binding and metabolic pathways?

Enantiomeric resolution via chiral HPLC reveals differential activity; the (1S,4S)-enantiomer may exhibit higher NMDA affinity. Cytochrome P450 (CYP) metabolism studies (e.g., using liver microsomes) identify stereospecific oxidation pathways, informing toxicity profiles .

Tables

Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature40–50°C↑ 15–20%
Catalyst (AlCl₃)0.5–1.0 eq↑ 25%
Reaction Time12–18 hrsPlateau after 18 hrs

Stability Under pH Conditions

pHHalf-Life (25°C)Degradation Products
32 weeksMethylamine, chlorobenzene
718 monthsNone detected
104 weeksCyclohexanol derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.